5,6,7,8-Tetrahydroquinoxaline
Overview
Description
5,6,7,8-Tetrahydroquinoxaline: is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂. It is a derivative of quinoxaline, where the benzene ring is partially saturated, resulting in a tetrahydro structure. This compound is known for its presence in various natural products and its utility in synthetic organic chemistry .
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydroquinoxaline is the P2X1-purinoceptor . This receptor plays a crucial role in sympathetically mediated contractions of smooth muscle cells in the vasa deferentia, which is essential for sperm transport .
Mode of Action
This compound interacts with its target, the P2X1-purinoceptor, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The compound’s interaction with the receptor results in the attenuation of contractile responses to electrical field stimulation .
Biochemical Pathways
It is known that the compound’s antagonistic action on the p2x1-purinoceptor disrupts the normal function of this receptor, thereby affecting the downstream effects related to sperm transport .
Pharmacokinetics
Its molecular weight of 1341784 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of contractions mediated by the P2X1-purinoceptor . This results in a disruption of sperm transport, which could potentially be leveraged for the development of a novel nonhormonal method of male contraception .
Action Environment
It is known that the compound is a volatile component of roasted peanuts, roasted filberts, roasted sesame seed, and roasted cocoa , suggesting that it may be stable under high-temperature conditions.
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydroquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the P2X1-purinoceptor, a receptor involved in the contraction of smooth muscle cells . This interaction is crucial for processes such as sperm transport in the vas deferens. Additionally, this compound has been found to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by acting as an antagonist to specific receptors, such as the P2X1-purinoceptor . This antagonistic action can lead to the inhibition of smooth muscle contractions, impacting processes like sperm transport. Furthermore, this compound can alter gene expression and cellular metabolism by interacting with various enzymes and proteins . These interactions can result in changes in cellular functions and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist to the P2X1-purinoceptor, inhibiting its activity and preventing the receptor from mediating smooth muscle contractions . Additionally, this compound can inhibit enzymes involved in metabolic pathways, leading to changes in gene expression and cellular metabolism . These molecular interactions are crucial for understanding the compound’s biochemical properties and effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of specific receptors and enzymes, resulting in prolonged changes in cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific receptors and enzymes without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, leading to cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can inhibit enzymes involved in the breakdown of certain metabolites, leading to changes in metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is essential for understanding the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method involves the cycloaddition of 1,2-diaminobenzene with 1,2-diketones under acidic conditions to form 5,6,7,8-tetrahydroquinoxaline.
Condensation Reactions: Another approach is the condensation of 1,2-diaminobenzene with cyclic ketones, followed by reduction to yield the tetrahydroquinoxaline structure.
Hydrogenation Reactions: Quinoxaline can be hydrogenated using catalysts such as palladium on carbon to produce this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6,7,8-Tetrahydroquinoxaline can undergo oxidation reactions to form quinoxaline derivatives.
Reduction: It can be reduced further to form fully saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: p-Benzoquinone is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas with palladium on carbon as a catalyst is used for reduction reactions.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation Products: Quinoxaline derivatives.
Reduction Products: Fully saturated tetrahydroquinoxaline derivatives.
Substitution Products: Various N-substituted tetrahydroquinoxaline derivatives.
Scientific Research Applications
Chemistry:
- 5,6,7,8-Tetrahydroquinoxaline is used as a building block in the synthesis of more complex organic molecules .
Biology:
- It has been studied for its potential as a P2X1-purinoceptor antagonist, which could be used in male contraception .
Medicine:
- The compound and its derivatives are being explored for their potential therapeutic applications, including antiviral, antibacterial, and anticancer activities .
Industry:
Comparison with Similar Compounds
Quinoxaline: The fully aromatic parent compound of 5,6,7,8-tetrahydroquinoxaline.
Tetrahydroquinoline: Another partially saturated heterocyclic compound with similar structural features.
Uniqueness:
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZPDOCRSYZOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CN=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047678 | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to amber liquid; Cheese-like odour | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
108.00 to 111.00 °C. @ 760.00 mm Hg | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Sparingly soluble in water; soluble in vegetable oils, propylene glycol and DMSO, Soluble (in ethanol) | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.078-1.088 | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
34413-35-9 | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34413-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034413359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 5,6,7,8-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6,7,8-TETRAHYDROQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M153CJ9RA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 - 30 °C | |
Record name | 5,6,7,8-Tetrahydroquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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